1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-
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Overview
Description
1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-: is an organic compound characterized by the presence of an ethanediol group and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- typically involves the reaction of 4-trifluoromethoxybenzyl halide with an appropriate nucleophile under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of production, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, triggering biochemical and physiological processes. The exact molecular targets and pathways are still under investigation, but it is believed that the trifluoromethoxy group plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediol, 1-phenyl-: Similar in structure but lacks the trifluoromethoxy group.
1,2-Ethanediol, 1-[4-(trifluoromethyl)phenyl]-: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: Contains two trifluoromethoxyphenyl groups but has a different core structure.
Uniqueness
1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired .
Properties
CAS No. |
1148005-64-4 |
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Molecular Formula |
C9H9F3O3 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C9H9F3O3/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,13-14H,5H2 |
InChI Key |
PMZYXOYIXJXQTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)OC(F)(F)F |
Origin of Product |
United States |
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